molecular formula C20H16ClF3N2O2 B2813891 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 477873-13-5

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No.: B2813891
CAS No.: 477873-13-5
M. Wt: 408.81
InChI Key: BRZGXISBIOFLAV-UHFFFAOYSA-N
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Description

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and carbazole moieties within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro substituents. The carbazole moiety is then constructed through a series of cyclization reactions. The final step involves the formation of the spiro linkage, which is achieved under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different pharmacological profiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. The spiro linkage, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

9'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-carbazole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2/c21-15-9-12(20(22,23)24)11-25-18(15)26-16-4-2-1-3-13(16)14-10-19(6-5-17(14)26)27-7-8-28-19/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZGXISBIOFLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N(C4=CC=CC=C34)C5=C(C=C(C=N5)C(F)(F)F)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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